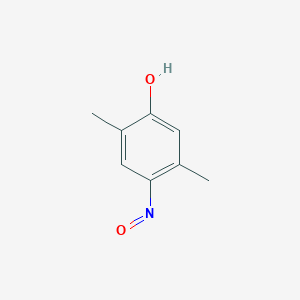

2,5-Dimethyl-4-nitrosophenol

Description

Significance within Contemporary Organic and Medicinal Chemistry Research

The significance of 2,5-Dimethyl-4-nitrosophenol in contemporary research is primarily understood through the lens of its parent class, the aryl nitrosophenols. These compounds are known to exist in a tautomeric equilibrium with their quinone monoxime isomers. nih.gov This structural duality is a key feature that influences their reactivity and potential applications.

In organic synthesis, aryl nitrosophenols can participate in various reactions. The nitroso group can act as a dienophile in Diels-Alder reactions and can be reduced to an amino group, providing a pathway to various substituted anilines. The phenolic hydroxyl group, in turn, can undergo etherification and esterification reactions. While specific studies detailing the synthetic utility of this compound are scarce, its structure suggests potential as an intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, the broader class of nitrosophenols has been investigated for various biological activities. For instance, some nitrosophenol derivatives have been explored for their antimicrobial and antioxidant properties. guidechem.com Metal complexes of nitrosophenols have also been a subject of interest, with some showing potential as catalysts and others being found in nature as antibiotics. encyclopedia.pub However, there is a lack of specific research into the medicinal applications of this compound itself.

Historical Development and Context of Nitrosophenol Chemistry

The study of nitrosophenols has a history stretching back to the 19th century. A pivotal moment in the synthesis of ortho-nitrosophenols was the discovery of the Baudisch reaction. First reported by Oskar Baudisch, this reaction involves the functionalization of an aromatic ring with a hydroxyl and a nitroso group in the presence of a metal ion, typically copper. nih.govmdpi.com These reactions often result in the formation of stable metal-nitrosophenolato complexes, which are frequently highly colored. nih.gov

Historically, the primary interest in these compounds was often driven by their colorimetric properties, leading to their investigation as dyes and pigments. nih.gov For example, an iron tris(1-nitroso-2-naphtholato) complex is known commercially as 'pigment green 8'. nih.gov

The chemistry of para-nitrosophenols, the subclass to which this compound belongs, has also been a subject of study, particularly concerning their synthesis and etherification reactions. rsc.orgacs.orgacs.org Early methods for producing p-nitrosophenol involved the reaction of phenol (B47542) with nitrous acid, with ongoing efforts to optimize reaction conditions to avoid the formation of tars. rsc.org

A significant aspect of nitrosophenol chemistry is the tautomerism between the nitrosophenol and quinone monoxime forms. nih.gov This phenomenon has been a subject of spectroscopic and theoretical studies to understand the factors that influence the equilibrium, such as the solvent and the substitution pattern on the aromatic ring. nih.gov

Current Research Frontiers and Unexplored Avenues for Aryl Nitrosophenols

Current research involving aryl nitrosophenols is multifaceted, extending beyond their historical applications. One area of active investigation is their use as versatile building blocks in organic synthesis. The development of new catalytic systems allows for novel transformations of the nitroso and phenol functionalities, leading to the synthesis of complex heterocyclic structures. For instance, recent studies have explored the annulation of 2-nitrophenols with aryl isothiocyanates to produce 2-aminobenzoxazoles, demonstrating the potential for creating medicinally relevant scaffolds. researchgate.net

In the context of materials science, the unique electronic properties of aryl nitrosophenols and their metal complexes continue to be of interest. Research is ongoing into their potential applications in areas such as catalysis and the development of new functional materials. The ability of the nitroso group to interact with transition metals is a key feature being exploited in the design of novel catalysts. mdpi.com

Furthermore, the reduction of nitroaromatics, a class of compounds that includes nitrosophenols as potential intermediates, is a significant area of research, particularly with a focus on developing environmentally friendly and efficient catalytic methods. rsc.org

For this compound specifically, many avenues remain unexplored. There is a clear need for fundamental research to fully characterize its reactivity and spectroscopic properties. Investigations into its tautomeric equilibrium, metal complexation, and potential as a synthon in organic synthesis would provide valuable insights. Moreover, screening for biological activity could uncover potential applications in medicinal chemistry, an area where data on this particular compound is currently lacking. The exploration of its utility in the synthesis of novel dyes, polymers, or other functional materials also represents a promising, yet uncharted, research frontier.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrosophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWLKBSOXZNRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299622 | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-53-5, 20294-63-7 | |

| Record name | MLS002920121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20294-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethyl 4 Nitrosophenol and Its Structural Analogues

Exploration of Established Synthetic Pathways for Nitrosophenols

Established methods for the synthesis of nitrosophenols primarily rely on the introduction of a nitroso (-NO) group onto a phenol (B47542) backbone. The high reactivity of the phenolic ring, activated by the hydroxyl group, makes it susceptible to attack by weak electrophiles.

The most common and direct route to synthesizing nitrosophenols is the electrophilic C-nitrosation of phenolic precursors. This reaction typically involves treating a phenol with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The reaction with 2,5-dimethylphenol (B165462) as the precursor proceeds by dissolving the phenol in an appropriate solvent, such as aqueous acetic acid, and then adding a solution of sodium nitrite, typically at reduced temperatures to control the reaction rate and minimize side reactions. The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid followed by the loss of a water molecule. The electron-rich aromatic ring of the phenol then attacks the nitrosonium ion, leading to the formation of the nitrosophenol. Due to the strong activating and para-directing nature of the hydroxyl group, the primary product formed from 2,5-dimethylphenol is 2,5-dimethyl-4-nitrosophenol.

| Precursor | Nitrosating Agent | Solvent/Medium | Temperature | Major Product |

|---|---|---|---|---|

| 2,5-Dimethylphenol | NaNO₂ / H₂SO₄ | Aqueous Ethanol | 0-5 °C | This compound |

| 2,6-Dimethylphenol | NaNO₂ / HCl | Aqueous Acetic Acid | <15 °C | 2,6-Dimethyl-4-nitrosophenol (B77472) |

| 3,5-Dimethylphenol | NaNO₂ / H₂SO₄ | Aqueous Solution | <10 °C | 3,5-Dimethyl-4-nitrosophenol |

The mechanism of C-nitrosation of phenols is a classic example of an electrophilic aromatic substitution. Kinetic studies have demonstrated that the reaction rates are dependent on the electron density of the benzene (B151609) ring, confirming the electrophilic nature of the process. wikipedia.org The key steps are:

Formation of the Electrophile: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HONO). A second protonation event leads to the formation of H₂ONO⁺, which readily loses water to generate the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org

Electrophilic Attack: The electron-rich phenol, particularly in its more reactive phenolate (B1203915) anion form, acts as a nucleophile. It attacks the nitrosonium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base, typically water, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring and yields the final nitrosophenol product. The proton transfer is often the slow, rate-determining step in the sequence. drugfuture.comacs.org

The reaction is in equilibrium with its tautomeric form, a quinone monoxime. For p-nitrosophenols, the equilibrium generally favors the nitrosophenol form.

Beyond direct nitrosation, indirect methods can be employed to introduce a nitroso group, sometimes offering different regioselectivity.

One notable indirect method is the Baudisch reaction , which synthesizes ortho-nitrosophenols from phenols, hydroxylamine (B1172632), and hydrogen peroxide in the presence of copper(II) ions. wikipedia.orgdrugfuture.comwikipedia.org This reaction is significant because it directs the nitroso group to the ortho position relative to the hydroxyl group, a contrast to the typical para-selectivity of direct electrophilic nitrosation. wikipedia.org The mechanism is believed to involve the formation of a copper-hydroxylamine complex, which then directs the substitution ortho to the hydroxyl group. The copper salt stabilizes the resulting o-nitrosophenol (B15183410) by forming a coordination complex, preventing further oxidation or rearrangement. wikipedia.orgnih.gov

Other potential indirect routes include the controlled oxidation of aminophenols or the partial reduction of nitrophenols. The oxidation of p-aminophenol, for instance, can generate a p-aminophenoxy free radical, which is an intermediate in the pathway to forming more complex products. nih.govresearchgate.net While this pathway can lead to polymeric materials, under carefully controlled conditions, it could potentially yield a nitroso compound. nih.govrsc.org Similarly, the selective reduction of a nitrophenol to a nitrosophenol is challenging, as reductions often proceed fully to the corresponding aminophenol. nih.govmdpi.com However, specific reagents and conditions can favor the formation of the intermediate hydroxylamine, which could then be oxidized to the nitroso derivative.

Regioselective Synthesis of Dimethylated Nitrosophenol Isomers

The synthesis of a specific isomer like this compound requires precise control over the regioselectivity of the nitrosation reaction. This control is dictated by the electronic and steric influences of the substituents already present on the phenolic ring.

In the electrophilic nitrosation of 2,5-dimethylphenol, the regiochemical outcome is governed by the directing effects of the hydroxyl and methyl substituents.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. It donates electron density into the aromatic ring via resonance, particularly at the C2, C4, and C6 positions, making them highly nucleophilic.

Methyl Groups (-CH₃): Methyl groups are also activating and ortho, para-directing, though weaker than the hydroxyl group. They donate electron density through hyperconjugation and a weak inductive effect.

For the 2,5-dimethylphenol substrate, the positions available for electrophilic attack are C3, C4, and C6.

Position 4: This position is para to the strongly directing -OH group. It is also meta to both methyl groups.

Position 6: This position is ortho to the -OH group and ortho to the C5-methyl group.

Position 3: This position is meta to the -OH group and ortho to the C2-methyl group.

Given the powerful para-directing ability of the hydroxyl group, the attack of the nitrosonium ion (NO⁺) is overwhelmingly favored at the C4 position. This leads to the highly regioselective formation of this compound as the major product.

The high regioselectivity observed in the nitrosation of 2,5-dimethylphenol is a result of the interplay between electronic and steric effects.

Electronic Effects: The resonance effect of the hydroxyl group strongly activates the C4 (para) and C6 (ortho) positions. The methyl groups at C2 and C5 further enhance the electron density of the ring. The cumulative electronic activation makes the ring highly reactive towards the NO⁺ electrophile, with the C4 and C6 positions being the most favorable sites for attack.

Steric Effects: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org While the C6 position is electronically activated, it is flanked by the hydroxyl group at C1 and the methyl group at C5. This creates more steric congestion compared to the C4 position, which is only adjacent to the C5-methyl group. The electrophilic nitrosonium ion, although relatively small, will preferentially attack the less sterically encumbered C4 position. This steric preference for the para position over the ortho position is a common phenomenon in electrophilic aromatic substitution on substituted phenols. The combination of the powerful para-directing electronic effect of the hydroxyl group and the lower steric hindrance at the C4 position ensures a high yield of the this compound isomer. wikipedia.orgrsc.org

| Position | Electronic Effect | Steric Effect | Predicted Outcome |

|---|---|---|---|

| C4 (para to -OH) | Strongly Activated | Less Hindered | Major Product |

| C6 (ortho to -OH) | Strongly Activated | More Hindered | Minor Product |

| C3 (meta to -OH) | Not Activated | Moderately Hindered | Trace/None |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions for the nitrosation of 2,5-dimethylphenol is critical for maximizing the yield of this compound while minimizing the formation of by-products. Key parameters that require careful control include temperature, reactant concentration, molar ratios, and pH.

Temperature Control: The nitrosation of phenols is an exothermic reaction. Maintaining a low temperature, typically between 0 and 10°C, is crucial. prepchem.com Insufficient cooling can lead to a decrease in selectivity and the formation of undesired oxidized or rearranged by-products. For the synthesis of the analogue 2-methyl-4-nitrosophenol, the reaction temperature is maintained between 5-10°C during the addition of acid. prepchem.com

pH and Acid Addition: The reaction is highly pH-dependent. An acidic medium is necessary to convert sodium nitrite into nitrous acid (HNO₂), which then forms the active nitrosating agent. The acid, typically sulfuric acid, is added gradually to the aqueous mixture of the phenol and sodium nitrite. prepchem.com This controlled addition prevents a rapid drop in pH and a sudden, uncontrolled evolution of heat and nitrogen oxides. Kinetic studies on various phenols show that the dominant reaction is C-nitrosation at a pH greater than 3. nih.gov

Molar Ratios and Reactant Concentration: The stoichiometry of the reactants influences both the conversion rate and the product profile. A slight excess of the nitrosating agent is often used to ensure complete conversion of the phenol. However, a large excess should be avoided to prevent the formation of dinitroso or other oxidized species. The concentration of the reactants in the aqueous medium also plays a role; highly concentrated solutions can lead to precipitation issues and difficulties in stirring and temperature control. A procedure for a related compound uses 54 g of o-cresol (B1677501) in 4 liters of ice water, indicating that relatively dilute conditions are favorable for achieving a clean reaction. prepchem.com

Influence of Substituents: Research on the nitrosation of a series of phenolic compounds has shown that the reactivity is governed by both electronic and steric effects. nih.govsci-hub.box The two methyl groups in 2,5-dimethylphenol are electron-donating, which activates the ring towards electrophilic attack, facilitating the reaction. nih.gov The primary site of attack is the para-position to the strongly activating hydroxyl group. sci-hub.box

The following interactive table illustrates the conceptual effect of key parameters on the yield and purity of this compound, based on established principles for phenol nitrosation.

| Parameter | Value | Effect on Yield | Effect on Purity | Rationale |

| Temperature | 0-5°C | Optimal | High | Minimizes side reactions and decomposition of nitrous acid. |

| 10-20°C | May Decrease | Moderate | Increased risk of by-product formation (e.g., oxidation). | |

| > 20°C | Low | Low | Promotes decomposition and formation of complex mixtures. | |

| Molar Ratio (NaNO₂:Phenol) | 1:1 | Sub-optimal | High | Incomplete conversion of the starting material. |

| 1.1:1 | Optimal | High | Ensures complete conversion without significant excess nitrosating agent. | |

| > 1.5:1 | May Decrease | Low | Increased risk of over-nitrosation or other side reactions. | |

| Acid Addition Rate | Slow / Controlled | High | High | Maintains optimal temperature and pH for selective nitrosation. |

| Rapid | Low | Low | Causes temperature spikes and localized pH drops, leading to by-products. |

This table is illustrative and based on general principles of phenol nitrosation.

Scalable Synthetic Approaches for this compound

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale requires consideration of several factors, including the availability of starting materials, process control, and product isolation.

Process and Reactor Design: The nitrosation reaction is typically performed in large, jacketed glass-lined or stainless steel reactors equipped with efficient cooling systems and robust agitation. The scalability of the process hinges on the ability to manage the heat generated during the exothermic addition of acid. Inadequate heat removal on a large scale can lead to runaway reactions.

A patent for the large-scale production of p-nitrophenol, which proceeds via a p-nitrosophenol intermediate, suggests that handling the product as a slurry is a key aspect of the process. It notes that for large-scale production, a slurry of up to 25% concentration is most easily handled, though slurries of less than 7% are easier to manage in terms of viscosity and cooling. google.com This indicates that the reaction can be run at concentrations suitable for industrial production, provided the equipment can handle the resulting solid-liquid mixture.

Downstream Processing: On a large scale, the isolation of the solid this compound product would be accomplished using industrial filtration equipment, such as a centrifuge or a filter press, followed by washing to remove residual acid and inorganic salts. The purification step described for an analogue, which involves dissolving the crude product in a sodium carbonate solution, treating with activated carbon, and re-precipitating with acid, is also adaptable to large-scale operations. prepchem.com This allows for the removal of colored impurities and non-phenolic by-products, ensuring the final product meets the required purity specifications.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethyl 4 Nitrosophenol

Transformations Involving the Nitroso Functional Group

The nitroso group is a versatile functional group that serves as a key site for various chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction Pathways to Aminophenols

The reduction of the nitroso group to a primary amine is a fundamental transformation, yielding valuable aminophenol derivatives. While specific literature on the reduction of 2,5-dimethyl-4-nitrosophenol is scarce, the reaction pathways can be reliably inferred from the well-established chemistry of related nitro and nitroso compounds. Common reduction methods are expected to readily convert the nitroso group to an amino group, forming 4-amino-2,5-dimethylphenol.

Catalytic hydrogenation, employing catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a highly efficient method for this conversion. acs.orggoogle.com Chemical reducing agents are also effective. Sodium borohydride (B1222165) (NaBH₄), often used in the presence of a catalyst, is a standard reagent for the reduction of nitrophenols to aminophenols and is expected to be equally effective for the corresponding nitroso compounds. nih.govresearchgate.net Other classical methods, such as the use of metals like zinc or iron in an acidic medium, can also achieve this transformation.

Table 1: Plausible Reduction Reactions of this compound

| Reagent/Catalyst | Solvent | Expected Product | Reference (by Analogy) |

|---|---|---|---|

| H₂ / Pd/C or Pt/C | Methanol or Ethanol | 4-Amino-2,5-dimethylphenol | acs.orggoogle.com |

| Sodium Borohydride (NaBH₄) | Water / Methanol | 4-Amino-2,5-dimethylphenol | nih.govresearchgate.net |

| Iron (Fe) / HCl | Water / Ethanol | 4-Amino-2,5-dimethylphenol |

Oxidation Reactions and Product Characterization

The nitroso group can be readily oxidized to a nitro group, converting this compound into 2,5-dimethyl-4-nitrophenol. This reaction is a common derivatization for p-nitrosophenols. google.com Various oxidizing agents can accomplish this transformation.

A patented process demonstrates that p-nitrosophenols can be oxidized to p-nitrophenols by treatment with an acid medium containing nitrate (B79036) or nitrite (B80452) ions, permeated with oxygen. google.com A specific example for the structurally similar 2,5-dichloro-4-nitrosophenol (B11059950) shows its conversion to 2,5-dichloro-4-nitrophenol (B1581652) using concentrated nitric acid in an aqueous acetonitrile (B52724) solution at 30-35°C. google.com Similarly, 2-chloro-4-nitrosophenol (B83783) can be oxidized with dilute nitric acid. google.com These examples strongly suggest that this compound would react under similar conditions to yield 2,5-dimethyl-4-nitrophenol. The product, 2,5-dimethyl-4-nitrophenol, is a stable, crystalline solid that can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov

Condensation and Coupling Reactions

The tautomerism between the p-nitrosophenol and the p-quinone monoxime is key to the condensation reactivity of this class of compounds. cdnsciencepub.com The oxime tautomer, in particular, can react with various nucleophiles. One of the classic reactions of nitrosophenols is the Liebermann test, where the nitrosophenol condenses with another phenol (B47542) molecule in the presence of concentrated sulfuric acid to form a colored indophenol (B113434) product.

Furthermore, the nitroso group can participate in coupling reactions to form azo compounds or condense with compounds containing active methylene (B1212753) groups. For instance, p-nitrosophenols can react with aromatic amines to form indamine dyes. While specific examples for this compound are not readily found in the literature, its ability to undergo such condensation and coupling reactions is an expected facet of its chemistry, analogous to other m-substituted p-nitrosophenols. rsc.orgmdpi.com

Reactions of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is another reactive center in the molecule, enabling derivatization through electrophilic substitution on the aromatic ring or by direct reaction to form ethers and esters.

Electrophilic Aromatic Substitutions on the Ring System

The phenolic -OH group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com In this compound, the para position is blocked by the nitroso group. The available ortho positions relative to the hydroxyl group are at C3 and C5 (which is also C5 relative to the C1 bearing the hydroxyl group). However, the positions on the ring are C2, C3, and C6. The positions ortho to the hydroxyl group are C2 and C6, and the position meta is C3 and C5. The hydroxyl group strongly directs incoming electrophiles to the C2 and C6 positions. One of these, the C2-position, is already substituted with a methyl group. The other ortho position, C6, is unsubstituted and would be the most likely site for substitution. The methyl groups at C2 and C5 are also activating and ortho-, para-directing. The nitroso group at C4 is a deactivating group.

Therefore, for electrophilic reactions like halogenation (e.g., with Br₂ in a non-polar solvent) or nitration (with dilute HNO₃), substitution is strongly favored at the C6 position, which is ortho to the activating hydroxyl group and not sterically hindered by a methyl group. byjus.com Achieving monosubstitution would require mild conditions, as the highly activated ring is prone to polysubstitution. byjus.com

Synthesis of Ethers and Esters

The phenolic hydroxyl group can be readily converted into an ether or an ester, which is a common strategy for protecting the hydroxyl group or modifying the compound's properties.

Ether Synthesis: The most common method for preparing aryl ethers from phenols is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide (e.g., benzyl (B1604629) chloride, methyl iodide) in an Sₙ2 reaction. A procedure for a closely related isomer, 2,5-dimethyl-3-nitrophenol, involves reaction with benzyl chloride and potassium carbonate in dimethylformamide (DMF) to yield the corresponding benzyl ether. prepchem.com A similar protocol would be applicable to this compound.

Ester Synthesis: Esterification of the phenolic hydroxyl group is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reagents are reactive enough to acylate the phenol. For example, reacting this compound with acetyl chloride in the presence of pyridine would be expected to yield 2,5-dimethyl-4-nitrosophenyl acetate.

Table 2: Representative Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference (by Analogy) |

|---|---|---|---|

| Etherification | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 4-(Alkoxy)-2,5-dimethylnitrosobenzene | prepchem.comorganic-chemistry.org |

Reactivity of the Methyl Substituents

The chemical reactivity of the methyl groups in this compound is a nuanced subject, influenced by the electronic environment of the substituted benzene (B151609) ring. While the nitroso and phenolic hydroxyl groups are the primary sites for many reactions, the methyl substituents are not inert and can participate in specific transformations, typically under more forcing conditions. Research specifically detailing the reactivity of the methyl groups on this compound is limited; however, reactivity can be inferred from analogous compounds like nitroxylenols and other alkylated phenols.

The primary reactions involving the methyl substituents are oxidation and free-radical halogenation.

Oxidation: The benzylic hydrogens of the methyl groups are susceptible to oxidation. Under the influence of strong oxidizing agents, the methyl groups can be converted into carboxylic acids. For the closely related compound, 2,5-Dimethyl-4-nitrophenol, it has been noted that the methyl groups can be oxidized to form the corresponding dicarboxylic acid derivative under strong oxidative conditions. This transformation would yield 4-nitroso-1-hydroxy-benzene-2,5-dicarboxylic acid, a derivative with significantly altered solubility and chelating properties.

Potential Oxidation Reaction

| Reactant | Oxidizing Agent | Potential Product |

|---|

Free-Radical Halogenation: The methyl groups on the aromatic ring can undergo substitution reactions via a free-radical mechanism. This type of reaction, typically initiated by ultraviolet (UV) light or a radical initiator, allows for the replacement of hydrogen atoms on the methyl groups with halogens like chlorine or bromine. libretexts.orgmsu.edu This process occurs preferentially at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. msu.edu This would create mono-, di-, or tri-halomethyl derivatives, such as (chloromethyl) or (bromomethyl) compounds. These halogenated derivatives are valuable synthetic intermediates, as the halogen atom can act as a leaving group in subsequent nucleophilic substitution reactions, enabling the attachment of a wide variety of other functional groups. libretexts.org

Development of Novel Derivatives for Material and Synthetic Applications

The development of novel derivatives from this compound, particularly through the modification of its methyl groups, opens avenues for new materials and complex synthetic targets. The functionalization of these substituents can lead to monomers for polymerization or intermediates for specialized chemicals.

Derivatives from Methyl Group Functionalization: The reactions described in the previous section (oxidation and halogenation) can produce novel derivatives with distinct properties.

Carboxylic Acid Derivatives: The oxidation of the methyl groups to carboxylic acids would transform the hydrophobic molecule into a polyfunctional aromatic acid. This derivative could serve as a monomer for polyesters or polyamides, or as a chelating agent for metal ions, with the nitroso and carboxyl groups acting as coordination sites.

Halogenated Derivatives: Free-radical halogenation of the methyl groups yields reactive intermediates. For instance, the resulting (halomethyl)phenols could be used to anchor the molecule to polymer backbones or surfaces. They can also be converted into other functional groups, such as alcohols, ethers, or amines, through nucleophilic substitution, vastly expanding the range of possible derivatives.

Polymer and Material Applications: A significant area for material application stems from the backbone of this compound, which is 2,5-dimethylphenol (B165462) (also known as 2,5-xylenol). This precursor is known to undergo regiocontrolled oxidative coupling polymerization to produce poly(2,5-dimethyl-1,4-phenylene ether), a high-temperature crystalline polymer. researchgate.netacs.org

While the polymerization of this compound itself is not widely documented, its structure suggests potential as a monomer for novel functional polymers. The presence of the nitroso group on the repeating unit could introduce unique properties to the polymer chain, such as:

Redox Activity: For use in sensors or catalytic materials.

Chelation Sites: For metal sequestration or the creation of metallopolymers.

Cross-linking Sites: The nitroso group could potentially participate in cross-linking reactions to create thermosetting materials with enhanced thermal and chemical stability.

The precursor, 2,6-dimethylphenol, is famously used to produce Poly(phenylene oxide) (PPO), a high-performance engineering thermoplastic with excellent thermal stability, dimensional stability, and electrical insulating properties. newayprecision.comscribd.comwikipedia.org By analogy, polymers derived from 2,5-dimethylphenol and its functionalized derivatives are of interest for creating materials with tailored properties. Research has explored the synthesis of poly(thio-2,6-dimethyl-1,4-phenylene) from a related disulfide, yielding a soluble, amorphous polymer with properties similar to PPO. oup.com This highlights the ongoing interest in developing new polymers from dimethylphenol-based monomers.

Properties of Related Poly(phenylene oxide) (PPO)

| Property | Value | Significance |

|---|---|---|

| Glass Transition Temp. (Tg) | ~210 °C | Excellent thermal stability and retention of mechanical properties at high temperatures. newayprecision.com |

| Moisture Absorption | Low | Methyl groups increase hydrophobicity, ensuring stable electrical and mechanical properties in humid conditions. newayprecision.com |

| Dielectric Constant (Dk) | Low | Suitable for applications in high-frequency communication and electronics. mdpi.com |

| Processability | Often blended with polystyrene (PS) to improve processability for injection molding. newayprecision.com |

The synthesis of derivatives from this compound represents a promising field for creating advanced materials and specialized chemical compounds, leveraging the reactivity of both its primary functional groups and its methyl substituents.

Due to a lack of publicly available, specific experimental spectroscopic data for the chemical compound this compound, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested structure and content requirements.

Extensive searches for Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry data for this specific molecule have yielded insufficient results. The available data primarily pertains to related but distinct compounds, such as isomers (e.g., 2,6-dimethyl-4-nitrosophenol (B77472) and 3,5-dimethyl-4-nitrophenol) or the corresponding nitro-analogue (2,5-dimethyl-4-nitrophenol).

Providing an article based on data from these different molecules would be scientifically inaccurate and would not represent the true spectroscopic characterization of this compound. The subtle differences in the positions of the methyl groups and the distinction between a nitroso (-NO) and a nitro (-NO2) group have a significant impact on the spectroscopic properties of a molecule. Therefore, extrapolating data from these related compounds would lead to a factually incorrect and misleading article.

A scientifically sound article on this topic would require access to peer-reviewed research where the synthesis and detailed spectroscopic analysis of this compound have been explicitly reported. At present, such comprehensive data does not appear to be available in the public domain or accessible chemical databases.

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 4 Nitrosophenol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Below is a table summarizing typical parameters for GC-MS analysis:

| Parameter | Value |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm lcms.cz |

| Inlet Mode | Splitless lcms.cz |

| Inlet Temperature | Programmed, e.g., 65 °C to 280 °C lcms.cz |

| Oven Temperature Program | e.g., 45 °C hold, then ramp to 325 °C lcms.cz |

| Carrier Gas | Helium lcms.cz |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| Electron Energy | 70 eV lcms.cz |

| Mass Range | 50 to 1000 m/z lcms.cz |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of 2,5-Dimethyl-4-nitrosophenol with high accuracy. The exact mass of the molecular ion can be used to confirm its chemical formula, C₈H₉NO₂. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. HRMS instruments, such as the Thermo Scientific™ Exactive™ Plus Orbitrap Mass Spectrometer, are commonly employed for such analyses. beilstein-archives.org

The following table presents the expected high-resolution mass data for the compound:

| Ion | Calculated m/z |

| [M]+ | 151.0633 |

| [M+H]+ | 152.0706 |

| [M+Na]+ | 174.0527 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy provides insights into the conjugated system and chromophores present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic and nitroso-substituted structure. The nitroso group, acting as a chromophore, significantly influences the absorption profile. Generally, nitrosophenols exhibit absorption bands in the UV and visible regions. stanford.edu For instance, 4-nitrophenol (B140041), a related compound, shows a characteristic absorption peak that can be influenced by the solvent and pH. researchgate.net The presence of methyl groups on the benzene (B151609) ring in this compound will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted nitrosophenol. Specifically, studies on similar compounds suggest that absorption peaks for nitrophenols can occur around 300-400 nm. researchgate.net

A representative table of expected UV-Vis absorption data is provided below:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~350-400 | Data not available |

| Water | ~350-400 | Data not available |

Photoluminescence and Fluorescence Spectroscopy

The photoluminescence and fluorescence properties of this compound are related to its ability to absorb light and subsequently emit it at a longer wavelength. The fluorescence of phenolic compounds can be quenched by the presence of nitro or nitroso groups through mechanisms like Förster Resonance Energy Transfer (FRET). acs.org The fluorescence of a fluorophore can be significantly decreased by the presence of a quencher like a nitrophenol. mdpi.com While specific fluorescence data for this compound is not detailed in the search results, it is expected to have weak fluorescence due to the quenching effect of the nitroso group. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies would provide detailed information about the crystal structure of this compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, the Crystallography Open Database (COD) contains an entry for the related compound 2,6-dimethyl-4-nitrosophenol (B77472), indicating that crystallographic studies on similar molecules are feasible. nih.gov Such studies on related structures, like 2-amino-4,6-dimethylpyrimidine (B23340) 4-nitrophenol, reveal detailed hydrogen bonding networks and molecular packing. scribd.com For this compound, one would expect to determine the planarity of the benzene ring, the orientation of the nitroso and hydroxyl groups, and any hydrogen bonding patterns in the crystal lattice. researchgate.net

A hypothetical table of crystallographic data is presented below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a nitroso (-NO) group, with the oxygen atom being a potential hydrogen bond acceptor. This donor-acceptor pairing is a common and powerful motif in the crystal engineering of phenolic compounds.

In the solid state, it is highly probable that the hydroxyl group of one molecule forms a hydrogen bond with the nitroso group of a neighboring molecule. This interaction would likely be a significant force in the formation of supramolecular assemblies, such as chains or dimers. The strength and geometry of these hydrogen bonds would be influenced by the steric hindrance from the adjacent methyl groups on the aromatic ring.

Another significant intermolecular interaction that is likely to contribute to the crystal packing of this compound is π-stacking. The aromatic nature of the phenol (B47542) ring allows for face-to-face or offset π-π interactions between adjacent molecules. These interactions, although weaker than hydrogen bonds, are crucial for the stabilization of the crystal lattice in many aromatic compounds. The presence of the electron-withdrawing nitroso group and electron-donating methyl groups can influence the electron density of the aromatic ring, potentially affecting the nature and strength of these π-stacking interactions.

A search of the Crystallography Open Database (COD) revealed a crystal structure for the closely related isomer, 2,6-Dimethyl-4-nitrosophenol (COD ID: 2014777). nih.gov Analysis of this structure can provide a model for the types of interactions that might be present in this compound. In the crystal structure of the 2,6-isomer, it is anticipated that similar hydrogen bonding and π-stacking interactions are the dominant forces governing the crystal packing.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism in this compound is therefore essential for a complete understanding of its solid-state behavior.

As of the current literature search, there are no specific studies dedicated to the polymorphism of this compound. However, the potential for polymorphism can be inferred from the study of related compounds. For instance, research on other xylenol derivatives has indicated the existence of multiple polymorphic forms. researchgate.net The subtle interplay of intermolecular forces, such as hydrogen bonding and π-stacking, combined with the conformational flexibility of the nitroso group, could lead to the formation of different crystal packing arrangements under various crystallization conditions (e.g., solvent, temperature, pressure).

The crystal packing of this compound would be a direct consequence of the intermolecular interactions discussed in the previous section. The hydrogen bonds between the hydroxyl and nitroso groups would likely be a primary determinant of the packing motif, potentially leading to the formation of one-dimensional chains or two-dimensional sheets. The π-stacking interactions between the aromatic rings would then dictate how these primary structural motifs are arranged in three dimensions.

The substitution pattern on the aromatic ring, with two methyl groups and a nitroso group, will impose steric constraints that influence the possible packing arrangements. The relative positions of these functional groups will affect the ability of the molecules to pack efficiently, which in turn can influence the density and stability of the crystal structure.

To illustrate the kind of crystallographic data that would be necessary for a definitive analysis, the following table presents hypothetical unit cell parameters for a possible polymorph of this compound, based on common crystal systems for organic molecules.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P2₁/c | 8.5 | 12.3 | 7.9 | 90 | 105.2 | 90 | 4 |

| Orthorhombic | Pca2₁ | 10.2 | 15.1 | 6.8 | 90 | 90 | 90 | 8 |

| This table is for illustrative purposes only and does not represent experimental data. |

Further experimental work, including single-crystal X-ray diffraction studies under various crystallization conditions, would be required to identify and characterize any potential polymorphs of this compound and to determine their precise crystal packing arrangements.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 4 Nitrosophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2,5-Dimethyl-4-nitrosophenol and how this structure dictates its physical and chemical properties.

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has become a popular method for studying nitro-aromatic compounds due to its balance of accuracy and computational efficiency. scholarsresearchlibrary.com DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry of nitrophenol derivatives. scholarsresearchlibrary.comresearchgate.net These calculations help in determining key structural parameters and understanding the electronic properties.

For substituted phenols, DFT studies can elucidate how different functional groups influence the electronic distribution within the molecule. For instance, the presence of electron-donating methyl groups and an electron-withdrawing nitroso group in this compound significantly impacts its electronic structure. DFT can be used to calculate molecular descriptors that provide insights into the molecule's reactivity and potential interactions. scholarsresearchlibrary.com While specific DFT studies on this compound are not extensively documented in the provided results, the methodology is well-established for similar compounds like 2,6-dimethyl-4-nitrophenol. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit more computationally intensive, approach to studying molecular systems. researchgate.netcore.ac.uk These methods are based on first principles without the use of empirical parameters. core.ac.uk For compounds like 2,6-dimethyl-4-nitrophenol, ab initio calculations using basis sets like 6-311++G(d,p) have been used to determine optimized geometries and vibrational frequencies. researchgate.net Similar approaches could be applied to this compound to provide a comparative analysis of its structural and electronic properties.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster computational alternative by incorporating empirical parameters to simplify the calculations. core.ac.uknumberanalytics.com These methods are particularly useful for large molecular systems and for obtaining initial structural models. core.ac.uknumberanalytics.com While generally less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into molecular properties. numberanalytics.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure and understand the underlying electronic transitions and vibrational modes.

For the related compound, 2,6-dimethyl-4-nitrophenol, DFT and ab initio calculations have been used to compute harmonic and anharmonic vibrational wavenumbers, IR intensities, and Raman activities. researchgate.net The calculated frequencies, when scaled, show good agreement with experimental spectra. researchgate.net Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra, and has been successfully applied to other nitrophenol derivatives. tandfonline.com

| Spectroscopic Parameter | Computational Method | Typical Application for Nitrosophenols |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)), Ab initio (HF) | Assignment of experimental FT-IR and FT-Raman bands to specific molecular vibrations. researchgate.net |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption maxima and interpretation of electronic transitions. tandfonline.com |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbitals) method with DFT or HF | Prediction of 1H and 13C NMR chemical shifts to aid in structural elucidation. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction mechanisms.

For instance, the reduction of the nitroso group to an amino group is a common reaction for nitrosophenols. Computational methods can model the transition states and activation energies for such reduction reactions, providing insights that are difficult to obtain experimentally. Similarly, electrophilic aromatic substitution reactions can be investigated to predict the regioselectivity and reactivity of the phenol (B47542) ring. DFT calculations are often used to model these reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. These simulations can reveal information about the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations can be used to explore the different conformations of the molecule and their relative energies. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. mdpi.com For example, simulations can show how the orientation of the nitroso and hydroxyl groups changes over time and in different environments. mdpi.com While specific MD studies on this compound were not found in the search results, the methodology has been applied to study the interactions of similar phenolic compounds. researchgate.net

Structure-Reactivity and Structure-Function Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. scholarsresearchlibrary.com Computational chemistry is essential for these studies as it provides the necessary molecular descriptors.

For nitro-aromatic compounds, DFT calculations have been used to derive various descriptors such as electronic energies, dipole moments, and molecular orbital energies (HOMO and LUMO). scholarsresearchlibrary.com These descriptors can then be correlated with experimental data, such as toxicity or acidity, to build predictive models. scholarsresearchlibrary.com For example, the acidity of nitrophenols is influenced by the electronic effects of the substituents, which can be quantified using computational methods. stackexchange.com Such studies can help in understanding how the specific arrangement of the methyl and nitroso groups in this compound influences its properties compared to other isomers. stackexchange.comchegg.com

Coordination Chemistry and Supramolecular Interactions of 2,5 Dimethyl 4 Nitrosophenol

Formation of Metal-Nitrosophenolato Complexes

Metal-nitrosophenolato complexes are a class of coordination compounds where a metal ion is bound by one or more nitrosophenolate ligands. mdpi.comencyclopedia.pub The chemistry of these complexes is heavily influenced by the tautomeric nature of the ligand and its specific binding modes.

Ligand Properties and Coordination Modes with Transition Metals

2,5-Dimethyl-4-nitrosophenol, like other nitrosophenols, exists in equilibrium between two tautomeric forms: the nitrosophenol form and the p-quinone monoxime form. In solution and in its metal complexes, the quinone-monoxime structure is generally considered to be the more favored tautomer. mdpi.comencyclopedia.pub

When acting as a ligand, the compound is deprotonated at the phenolic hydroxyl group, forming the 2,5-dimethyl-4-nitrosophenolate anion. This anion typically functions as a bidentate chelating agent, coordinating to a central metal ion through two donor atoms: the phenolate (B1203915) oxygen and the nitrogen atom of the nitroso group. mdpi.comnih.gov This chelation forms a stable five- or six-membered ring, which is a characteristic feature of its coordination chemistry.

While complexes with various transition metals are possible, copper(II) is the most commonly used metal ion in forming nitrosophenolato complexes. mdpi.comencyclopedia.pub Depending on the metal ion's size and preferred coordination geometry, it can accommodate two or three nitrosophenolate ligands. For instance, copper(II) typically forms bi-ligated complexes, whereas larger ions like Fe(II), Fe(III), or Co(III) can form tris-ligated, octahedral complexes. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the isolated ligand with a suitable metal salt, such as copper(II) chloride, in a suitable solvent system. mdpi.com The high binding affinity between the nitrosophenolate anion and metal ions like copper facilitates the formation of these stable complexes. mdpi.com

Structural characterization of these complexes relies on various analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O, C=N, and N-O bonds upon complexation. UV-Visible spectroscopy is also employed, as these complexes are often intensely colored. mdpi.comencyclopedia.pub

Table 1: General Characteristics of Transition Metal-Nitrosophenolato Complexes

| Property | Description |

|---|---|

| Common Metals | Cu(II), Fe(II), Fe(III), Co(III) |

| Ligand Form | Anionic, deprotonated at the phenolic -OH group |

| Tautomeric Form | Predominantly the quinone-monoxime form |

| Coordination Mode | Bidentate, chelating through phenolate oxygen and nitroso nitrogen |

| Typical Stoichiometry | Bis-ligated (e.g., with Cu(II)) or Tris-ligated (e.g., with Fe(III)) |

| Appearance | Often highly colored solids |

| Solubility | Generally limited in water and common organic solvents nih.gov |

Role of the Nitroso Group in Metal Chelation

The nitroso group is fundamental to the chelating ability of this compound. The nitrogen atom of the nitroso moiety possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. researchgate.net This, in conjunction with the coordinate bond formed by the adjacent phenolate oxygen, results in the formation of a highly stable chelate ring.

This chelating behavior is observed in various natural and synthetic systems. For example, a class of naturally occurring siderophores produced by Streptomyces bacteria, known as ferroverdins, features three nitrosophenolate ligands that chelate a central Fe(II) ion through their phenolate oxygen and nitroso nitrogen atoms. nih.gov The ability of the nitroso group to participate in this stable ring formation is a primary driver for the creation of these metal complexes. nih.govresearchgate.net

Proton Transfer Phenomena and Hydrogen-Bonded Assemblies

Proton transfer and hydrogen bonding are critical non-covalent interactions that dictate the behavior of this compound, particularly in the absence of metal ions. These phenomena are key to understanding acid-base chemistry and the formation of larger molecular assemblies. pharmacophorejournal.com

The phenolic hydroxyl group (-OH) of this compound can act as a proton donor, making the molecule acidic. The transfer of this proton, for instance to a base, is a fundamental step that must occur for the molecule to act as a phenolate ligand in coordination chemistry. pharmacophorejournal.combohrium.com

In the solid state or in non-polar solvents, this compound molecules can form hydrogen-bonded assemblies. The phenolic hydroxyl group can serve as a hydrogen bond donor, while the oxygen or nitrogen atoms of the nitroso group can act as hydrogen bond acceptors. This can lead to the formation of dimers or extended chains, a common feature in the supramolecular chemistry of phenols and related compounds. mdpi.commdpi.com

Supramolecular Architectures and Self-Assembly Processes

Building upon hydrogen bonding, this compound has the potential to form intricate supramolecular architectures through self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. acs.orgcsic.es

The key interactions driving the self-assembly of this compound would include:

Hydrogen Bonding : As discussed, O-H···O or O-H···N bonds can link molecules together, forming predictable patterns or synthons. researchgate.netresearchgate.net

Other Weak Interactions : C-H···O or C-H···π interactions can provide additional stability, guiding the molecules into a specific three-dimensional arrangement. researchgate.net

While specific studies on the self-assembly of this compound are limited, the principles of crystal engineering suggest that the interplay of these forces would lead to the formation of ordered crystalline lattices. csic.esresearchgate.net The final supramolecular structure would depend on a delicate balance between the various hydrogen bonding motifs and stacking interactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(II) chloride |

| Iron(II) |

| Iron(III) |

| Cobalt(III) |

| Copper(II) bis(4-methyl-2-nitrosophenol) |

Applications of 2,5 Dimethyl 4 Nitrosophenol in Advanced Chemical Synthesis and Functional Materials

Role as a Key Intermediate in Complex Organic Synthesis

The utility of a compound as a key intermediate hinges on its reactivity and the accessibility of its functional groups for further transformations. For 2,5-Dimethyl-4-nitrosophenol, its potential lies in the inherent reactivity of the nitroso and phenol (B47542) moieties.

Nitrosophenols, in general, exist in a tautomeric equilibrium with their quinone oxime form. This duality of structure is fundamental to their synthetic utility. The nitroso group can be readily reduced to an amino group, opening a pathway to the synthesis of various substituted anilines and phenylene diamines. These, in turn, are crucial precursors for a range of materials, including dyes, pharmaceuticals, and polymers. For instance, the reduction of the isomeric 2,6-Dimethyl-4-nitrosophenol (B77472) is a known route to the corresponding aminophenol. guidechem.com

Furthermore, the nitroso group can participate in condensation reactions, particularly with active methylene (B1212753) compounds, to form dyes and other heterocyclic structures. The phenolic hydroxyl group allows for ether and ester formation, providing another avenue for derivatization.

Catalytic and Reagent Applications in Organic Transformations

The exploration of this compound in catalytic roles is an area with no specific research findings. However, the broader class of nitrophenols, which are structurally related, has been investigated for catalytic activity. For example, certain metal complexes of nitrophenols have been shown to catalyze oxidation reactions. researchgate.net It is conceivable that metal complexes of this compound could exhibit similar catalytic properties.

As a reagent, the nitroso group's ability to act as a spin trap for radical species is a known characteristic of nitroso compounds. This suggests a potential application in mechanistic studies of radical reactions. Again, specific studies employing this compound for this purpose are not documented.

Exploration in Sensing and Detection Technologies

The development of chemical sensors often relies on molecules that exhibit a measurable response, such as a color change or fluorescence, in the presence of a specific analyte. Nitrophenols and their derivatives are frequently employed in sensor development. scispace.commdpi.com For example, electrochemical sensors for the detection of 4-nitrophenol (B140041) have been extensively studied. mdpi.comacs.org These sensors often utilize modified electrodes where the nitrophenol undergoes electrochemical reduction or oxidation, generating a detectable signal.

Given the structural similarity, this compound could potentially be used in similar sensing applications. The nitroso group is electroactive and its reduction to a hydroxylamine (B1172632) or an amine could form the basis of an electrochemical sensor. Furthermore, the tautomerism between the phenol-nitroso and the quinone-oxime forms can be influenced by the chemical environment, potentially leading to colorimetric sensing capabilities. However, at present, there are no published studies on the use of this compound in any sensing or detection technology.

Integration into Advanced Functional Materials

The incorporation of specific chemical moieties into polymers and other materials can impart unique functionalities. The phenolic hydroxyl group and the reactive nitroso group of this compound make it a candidate for integration into functional materials.

For instance, the phenolic group could be used to synthesize polyester (B1180765) or polyether chains, incorporating the nitrosophenol unit into the polymer backbone. The nitroso group could then be chemically modified post-polymerization to introduce other functionalities. There is research on the functionalization of polymers with thiol groups and the subsequent adsorption of gold nanoparticles for catalytic applications, demonstrating the broad scope of polymer modification. rsc.org

Molecularly imprinted polymers (MIPs) are another area where a molecule like this compound could find use. In this technology, a template molecule is used to create specific recognition sites in a polymer matrix. researchgate.net While studies have been conducted on MIPs for nitrophenols, none have specifically used the 2,5-dimethyl-4-nitroso derivative as a template.

The table below summarizes the potential, yet currently undocumented, applications of this compound based on the known chemistry of related compounds.

Table 1: Potential Applications of this compound

| Application Area | Potential Role | Basis for Potential |

|---|---|---|

| Complex Organic Synthesis | Intermediate | Reactivity of nitroso and phenol groups for reduction, condensation, and derivatization. |

| Catalysis and Reagents | Catalyst precursor, Spin trap | Potential for metal complex formation and radical trapping by the nitroso group. |

| Sensing and Detection | Active component in sensors | Electroactivity of the nitroso group and potential for colorimetric changes due to tautomerism. |

| Functional Materials | Monomer, Functional additive | Presence of polymerizable/modifiable functional groups (hydroxyl and nitroso). |

Environmental Distribution, Transformation, and Analytical Detection of 2,5 Dimethyl 4 Nitrosophenol

Environmental Pathways and Partitioning in Air, Water, and Soil Compartments

The distribution of a chemical in the environment is governed by its tendency to partition between air, water, and soil. This partitioning behavior is influenced by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). While specific data for 2,5-Dimethyl-4-nitrosophenol are scarce, the environmental pathways of analogous nitrophenols suggest that they can be released into the environment through industrial effluents and atmospheric deposition. cdc.gov

Once released, the partitioning of this compound would likely follow general principles observed for other phenolic compounds. Its solubility in water and potential for adsorption to soil organic matter would be key factors in its environmental distribution. The presence of both a polar hydroxyl group and nonpolar methyl groups suggests it may exhibit moderate solubility in water and some affinity for organic matter in soil and sediments.

Table 1: Predicted Environmental Partitioning of Phenolic Compounds

| Environmental Compartment | General Partitioning Behavior of Phenolic Compounds |

| Air | Volatility dependent on vapor pressure; atmospheric transport possible. |

| Water | Solubility varies with structure; potential for transport in surface and groundwater. |

| Soil | Adsorption to organic matter is a key process; mobility depends on soil composition. |

| Sediment | Can act as a sink for compounds with low water solubility and high affinity for organic matter. |

| Biota | Potential for bioaccumulation, particularly for more lipophilic compounds. |

This table is a generalized representation based on the behavior of phenolic compounds and is intended to be illustrative due to the lack of specific data for this compound.

Degradation Mechanisms and Identification of Environmental Metabolites

The persistence of this compound in the environment is determined by various degradation processes, including biodegradation and photodegradation.

Biodegradation: Microbial degradation is a significant pathway for the removal of phenolic compounds from the environment. Studies on dimethylphenols have shown that bacteria can degrade these compounds through different metabolic pathways. For instance, some bacteria utilize ring-cleavage pathways to break down the aromatic structure. nih.gov The degradation of 3,4-dimethylphenol has been shown to produce intermediates such as m-cresol. nih.gov It is plausible that this compound could also be susceptible to microbial degradation, potentially leading to the formation of various intermediates before complete mineralization to carbon dioxide and water. However, the specific metabolites of this compound have not been documented. Research on other dimethylphenols has identified metabolites such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid from the biodegradation of 2,4- and 3,4-dimethylphenol. nih.gov

Photodegradation: Photolysis, or the breakdown of compounds by light, can be an important degradation mechanism for chemicals present in the atmosphere and surface waters. Nitrophenols are known to undergo photolysis. cdc.gov The rate and products of photodegradation would depend on factors such as the wavelength of light, the presence of other substances in the environment that can act as photosensitizers, and the environmental matrix (air, water, or soil). Specific photolytic pathways and metabolites for this compound have not been reported.

Development of Advanced Analytical Methods for Environmental Monitoring

Chromatographic Techniques for Trace Analysis (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of phenolic compounds in environmental matrices. For the analysis of nitrophenols, reversed-phase HPLC with UV detection is a common approach. tbzmed.ac.ir The separation is typically achieved on a C18 column, and the mobile phase often consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. The specific conditions, such as the mobile phase composition and pH, would need to be optimized for the separation of this compound from other components in the sample matrix.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenolic compounds by GC, derivatization is often employed to improve their volatility and chromatographic behavior. However, direct analysis of underivatized phenols is also possible. The choice of column and detector (e.g., flame ionization detector or mass spectrometer) would be critical for achieving the desired sensitivity and selectivity.

Table 2: Potential Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 | Acetonitrile/Water | UV-Vis |

| GC | Capillary column (e.g., DB-5) | Helium/Nitrogen | FID/MS |

This table presents hypothetical conditions based on methods for related compounds and would require experimental validation for this compound.

Spectrophotometric and Electrochemical Detection Strategies

Spectrophotometric Methods: Spectrophotometry offers a simpler and more cost-effective approach for the determination of phenolic compounds. Nitrophenols exhibit characteristic UV-Vis absorption spectra that can be used for their quantification. nih.govjchr.orgiau.ir The absorbance is measured at a specific wavelength, and the concentration is determined using a calibration curve. However, this method can be prone to interference from other absorbing species in the sample. Derivative spectrophotometry can be used to enhance selectivity and resolve overlapping spectra in mixtures. jchr.orgiau.ir

Electrochemical Methods: Electrochemical sensors have emerged as a promising tool for the rapid and sensitive detection of various environmental pollutants, including nitrophenols. acs.orgrsc.orgnih.govscispace.commdpi.com These methods are based on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode. The resulting current or potential is proportional to the concentration of the analyte. Various materials, including carbon-based nanomaterials and metal nanoparticles, have been used to modify electrodes to enhance their sensitivity and selectivity towards nitrophenols. acs.orgnih.govscispace.commdpi.com While no electrochemical methods have been specifically reported for this compound, the development of such a sensor is a feasible approach for its environmental monitoring.

Conclusions and Outlook for Future Research on 2,5 Dimethyl 4 Nitrosophenol

Summary of Key Findings and Current Understanding

2,5-Dimethyl-4-nitrosophenol is an organic compound characterized by a phenol (B47542) ring substituted with two methyl groups at the 2 and 5 positions and a nitroso group at the 4 position. Its molecular formula is C₈H₉NO₂. sigmaaldrich.com The presence of both electron-donating methyl groups and an electron-withdrawing nitroso group influences its chemical properties and reactivity.

Current research indicates that this compound primarily serves as an intermediate in organic synthesis. smolecule.com It can be synthesized through the nitrosation of 2,5-dimethylphenol (B165462). The synthesis often involves treating 2,5-dimethylphenol with a nitrosating agent like sodium nitrite (B80452).

The compound's structure, with methyl groups flanking the phenol and nitroso functionalities, creates steric hindrance that affects its reactivity. This is evident when comparing it to similar compounds like p-nitrosophenol, where the absence of methyl groups allows for easier participation in redox reactions. The nitroso group in this compound can undergo reduction to form amines and oxidation to form quinones.

In terms of its application, beyond its role as a synthesis intermediate, it has been explored in the context of azo dye degradation studies. However, its direct application in this area may be limited by the steric hindrance from the methyl groups. Some studies on related nitrophenol compounds have explored their potential antimicrobial activities and roles in enzymatic studies, suggesting potential avenues for investigation for this compound.

Identification of Remaining Challenges and Knowledge Gaps

Despite the foundational understanding of its synthesis and basic chemical nature, significant knowledge gaps remain for this compound. A primary challenge is the limited availability of comprehensive research specifically focused on this compound. Much of the available information is in the context of broader chemical classes or as a comparative compound.

Key knowledge gaps include:

Detailed Physicochemical Properties: While basic properties are known, in-depth data on aspects like its complete solubility profile in various solvents, and detailed spectroscopic characterization (NMR, IR, etc.) are not extensively documented in readily accessible literature. sigmaaldrich.com

Biological Activity and Toxicity: There is a significant lack of data on the biological effects of this compound. Its toxicological profile, including potential cytotoxicity, genotoxicity, and environmental impact, remains largely unexplored. cdc.gov This is a critical gap, especially if any larger-scale industrial use is considered.

Reaction Mechanisms and Kinetics: While general reaction pathways are understood, detailed mechanistic studies and kinetic data for its reactions are scarce. Understanding the precise influence of the dimethyl substitution on reaction rates and pathways compared to other nitrosophenols requires further investigation.

Material Science Applications: The potential for this compound in materials science, for instance, as a component in polymers or functional materials, has not been thoroughly investigated. smolecule.com The impact of its specific structure on material properties is an open question.

Atmospheric Chemistry: The role and fate of similar nitroaromatic compounds in the atmosphere have been a subject of research, but the specific contribution and transformation pathways of this compound in atmospheric processes are not well understood. copernicus.org

Prospective Research Directions and Interdisciplinary Opportunities

The existing knowledge gaps surrounding this compound present numerous opportunities for future research across various scientific disciplines.

Core Chemistry Research:

Advanced Synthesis and Characterization: Developing more efficient and sustainable synthetic routes would be a valuable contribution. Comprehensive spectroscopic and crystallographic analysis would provide a more complete understanding of its molecular structure and properties.

Mechanistic Studies: Detailed computational and experimental studies on its reaction mechanisms, particularly focusing on the role of steric and electronic effects of the methyl and nitroso groups, would be highly informative.

Interdisciplinary Research Opportunities:

Environmental Science: Investigating the environmental fate and transport of this compound is crucial. This includes studying its biodegradability, potential for bioaccumulation, and its transformation products in soil and water systems. Research into its potential role as an atmospheric pollutant and its photochemical degradation pathways would also be relevant. copernicus.org